
Ibrutinib-d5
Descripción general
Descripción
Ibrutinib-d5 is an internal standard for the quantification of ibrutinib by GC- or LC-MS . It is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK) that selectively blocks B cell activation, promoting apoptosis and preventing homing to the protective tumor microenvironment . It has been reported to inhibit autophosphorylation of BTK, phosphorylation of PLCγ, a substrate of BTK, and phosphorylation of ERK, a further downstream kinase .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 6 steps :
Molecular Structure Analysis
The molecular formula of this compound is C25H19D5N6O2 . The molecular weight is 445.53 g/mol . The SMILES representation is C=CC(N1CC@HC([2H])=C([2H])C([2H])=C4[2H])C=C3)C5=C(N)N=CN=C52)CCC1)=O .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps as mentioned in the Synthesis Analysis section .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMF and DMSO at 30 mg/ml, and in ethanol at 0.25 mg/ml . The storage temperature is -20°C .
Aplicaciones Científicas De Investigación
Ibrutinib-d5: Aplicaciones de Investigación Científica
Estudios Farmacocinéticos: this compound se utiliza como estándar interno en los métodos de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para determinar la concentración de ibrutinib y sus metabolitos en el plasma humano. Esto ayuda a comprender las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco .
Investigación de Terapia Combinada: Los investigadores están investigando el uso de ibrutinib en combinación con otros medicamentos para tratar varios cánceres. Por ejemplo, ibrutinib se ha combinado con everolimus para el carcinoma de células renales (RCC), con docetaxel para el cáncer gástrico (GC) y con cetuximab para el cáncer colorrectal (CRC) .
Tratamiento de la Leucemia Linfocítica Crónica (LLC): Ibrutinib ha tenido un impacto significativo en el tratamiento de la LLC al inhibir la tirosina quinasa de Bruton (BTK), un actor clave en la patogénesis de la LLC. Los estudios sobre las combinaciones de ibrutinib tienen como objetivo mejorar la eficacia terapéutica y superar la resistencia a los medicamentos .
Mecanismo De Acción
Target of Action
Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .
Mode of Action
This compound acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the B-cell receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%
Safety and Hazards
Direcciones Futuras
Ibrutinib, the non-deuterated form of Ibrutinib-d5, has shown promise in the treatment of B-cell malignancies . Future investigations will focus on the feasibility of discontinuing ibrutinib combinations after a defined time and the therapeutic benefit of adding a third agent to ibrutinib-containing regimens . The potential for ibrutinib to modulate the tumor microenvironment to overcome mechanisms of immune evasion has sparked interest in its use beyond lymphoid malignancy .
Análisis Bioquímico
Biochemical Properties
Ibrutinib-d5 interacts with Burton’s tyrosine kinase (BTK), a protein crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B cell cancers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect T cells in patients with CLL from proliferation-induced senescence . It also reduces B-cell proliferation and survival by inhibiting BTK .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to the protein BTK . This binding inhibits the B-cell receptor pathway, disrupting cell growth . It also binds covalently to cysteine residue 481 within the ATP binding domain of BTK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown durable clinical response in patients with relapsed or refractory Waldenström’s Macroglobulinemia who were treated for a median duration of 14.3 months .
Metabolic Pathways
This compound is metabolized by cytochrome P450 . Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group, the opening of the piperidine with a reduction of the primary alcohol, and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis .
Transport and Distribution
This compound is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of this compound is approximately 10,000 L .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibrutinib-d5 involves the incorporation of five deuterium atoms into the Ibrutinib molecule.", "Starting Materials": [ "Ibrutinib", "Deuterium oxide", "Sodium borohydride-d4", "Deuterated solvents (e.g. DMSO-d6, CDCl3)" ], "Reaction": [ "The synthesis of Ibrutinib-d5 can be achieved through multiple steps.", "First, Ibrutinib is reacted with deuterium oxide in the presence of sodium borohydride-d4 to replace the hydrogen atoms with deuterium atoms. This reaction is typically carried out in deuterated solvents to prevent the exchange of deuterium with protium.", "Next, the product is purified using chromatography techniques to isolate the desired Ibrutinib-d5 compound.", "The final product is characterized using spectroscopic techniques such as NMR to confirm the incorporation of deuterium atoms." ] } | |
Número CAS |
1553977-17-5 |
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
445.538 |
Nombre IUPAC |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D |
Clave InChI |
XYFPWWZEPKGCCK-OZUAZJOXSA-N |
SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N |
Apariencia |
Assay:≥99% deuterated forms (d1-d5)A solid |
Sinónimos |
1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5; PCI 32765-d5; PCI 32765-00-d5; CRA 032765-d5; (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?
A1: this compound is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of this compound compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.
Q2: How does this compound improve the accuracy of Ibrutinib quantification in biological samples?
A2: Using an internal standard like this compound improves accuracy by correcting for variations during sample preparation and analysis. Since this compound has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of this compound, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]
Q3: In which specific analytical methods is this compound employed for Ibrutinib quantification?
A3: The provided research highlights the use of this compound as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with this compound serving as the reference for accurate quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
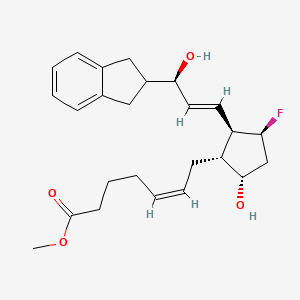

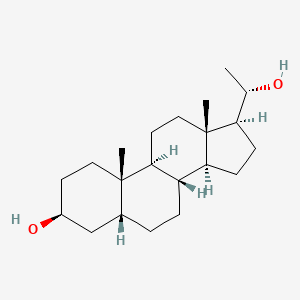
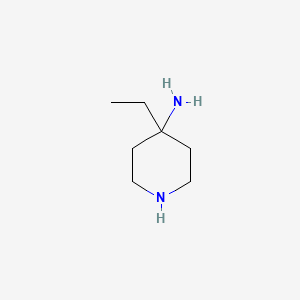



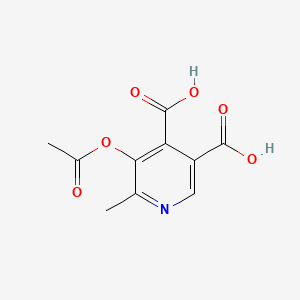
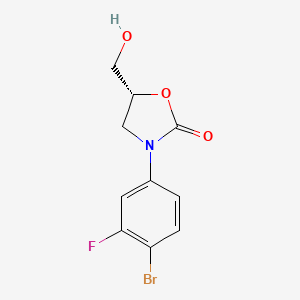
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)